molecular formula C13H19N3O B14406032 N-(2,6-Dimethylphenyl)-N'-pyrrolidin-1-ylurea CAS No. 88302-23-2

N-(2,6-Dimethylphenyl)-N'-pyrrolidin-1-ylurea

Cat. No.: B14406032
CAS No.: 88302-23-2
M. Wt: 233.31 g/mol
InChI Key: KLQZTWOMXXSCFQ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrrolidine ring attached to a urea moiety, which is further substituted with a 2,6-dimethylphenyl group. The unique structure of N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea typically involves the reaction of 2,6-dimethylaniline with an isocyanate derivative. One common method includes the reaction of 2,6-dimethylaniline with pyrrolidine-1-carbonyl chloride under basic conditions to form the desired urea compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Bupivacaine: A local anesthetic with a similar 2,6-dimethylphenyl group but different pharmacological properties.

    Levobupivacaine: An enantiomer of bupivacaine with reduced cardiotoxicity and similar anesthetic effects.

    N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Another compound with a 2,6-dimethylphenyl group, used in different chemical applications.

Uniqueness

N-(2,6-Dimethylphenyl)-N’-pyrrolidin-1-ylurea is unique due to its specific combination of a pyrrolidine ring and a urea moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

88302-23-2

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-pyrrolidin-1-ylurea

InChI

InChI=1S/C13H19N3O/c1-10-6-5-7-11(2)12(10)14-13(17)15-16-8-3-4-9-16/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,17)

InChI Key

KLQZTWOMXXSCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN2CCCC2

Origin of Product

United States

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